1-Chloro-4,6-dibromo-2,3-difluorobenzene

Molecular Property Building Block Selection Halogen Content

1-Chloro-4,6-dibromo-2,3-difluorobenzene (CAS 1160574-25-3) delivers a unique dense halogen pattern (Cl, Br, F) that enables regioselective functionalization impossible with simpler analogs. The Br>Cl reactivity hierarchy allows sequential Pd-catalyzed cross-couplings, while the dual fluorine atoms fine-tune lipophilicity and metabolic stability. This building block is essential for constructing electron-deficient aromatic cores in drug discovery, novel agrochemicals, and functional organic materials. Stock is limited; request a quotation today for 1 g, 5 g, or 10 g research quantities.

Molecular Formula C6HBr2ClF2
Molecular Weight 306.33 g/mol
CAS No. 1160574-25-3
Cat. No. B13090162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4,6-dibromo-2,3-difluorobenzene
CAS1160574-25-3
Molecular FormulaC6HBr2ClF2
Molecular Weight306.33 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)Cl)F)F)Br
InChIInChI=1S/C6HBr2ClF2/c7-2-1-3(8)5(10)6(11)4(2)9/h1H
InChIKeyIUVQNZOZJXHTQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4,6-dibromo-2,3-difluorobenzene (CAS 1160574-25-3): A Differentiated Polyhalogenated Benzene Building Block for Precise Organic Synthesis


1-Chloro-4,6-dibromo-2,3-difluorobenzene (CAS 1160574-25-3) is a polyhalogenated benzene derivative characterized by the molecular formula C6HBr2ClF2 and a molecular weight of 306.33 g/mol [1]. Its IUPAC name is 1,5-dibromo-2-chloro-3,4-difluorobenzene . This compound features a unique, dense substitution pattern of chlorine, bromine, and fluorine atoms on a single aromatic ring. This arrangement serves as a versatile intermediate in organic synthesis , offering distinct reactivity profiles and potential for regioselective transformations that are not achievable with simpler or differently substituted analogs.

Why Substituting 1-Chloro-4,6-dibromo-2,3-difluorobenzene (CAS 1160574-25-3) with Common Analogs Can Lead to Synthesis Failure


In the context of synthesizing complex molecules, particularly in pharmaceutical and agrochemical development, the choice of a specific polyhalogenated benzene building block is critical. Simple substitution with a generic or more common analog, such as 1,2,3-trifluorobenzene [1] or 1-chloro-2,3-difluorobenzene , is likely to fail for several reasons. First, the unique and dense halogenation pattern (Br, Cl, F) in 1-Chloro-4,6-dibromo-2,3-difluorobenzene provides a distinct electronic environment that dictates the regioselectivity of subsequent reactions, such as palladium-catalyzed cross-couplings [2]. Second, the presence of both bromine and chlorine atoms offers a hierarchical reactivity profile for sequential functionalization, which is absent in analogs with only one type of halogen [3]. Finally, the specific arrangement of these halogens influences the compound's physical properties, including solubility and melting point, which can affect its handling and integration into multi-step synthetic routes .

1-Chloro-4,6-dibromo-2,3-difluorobenzene (CAS 1160574-25-3) Quantified Differentiation Evidence vs. Closest Analogs


Molecular Weight and Halogen Content Differentiator for 1-Chloro-4,6-dibromo-2,3-difluorobenzene (CAS 1160574-25-3) vs. Simpler Polyhalobenzenes

The molecular weight and halogen composition of 1-Chloro-4,6-dibromo-2,3-difluorobenzene differentiate it from simpler analogs, providing a specific and quantifiable basis for selection in synthetic planning. Compared to 1-chloro-2,3-difluorobenzene, the target compound has a significantly higher molecular weight (306.33 g/mol vs. 164.54 g/mol) [REFS-1, REFS-2], indicating a denser substitution. Its formula, C6HBr2ClF2, features two bromine atoms, one chlorine, and two fluorine atoms [1]. This high halogen content (approximately 89% by weight) translates to a more electron-deficient aromatic ring, which can enhance its reactivity in nucleophilic aromatic substitution (SNAr) reactions [2].

Molecular Property Building Block Selection Halogen Content

Substitution Pattern Provides Regioselective Ortho-Lithiation Advantage for 1-Chloro-4,6-dibromo-2,3-difluorobenzene (CAS 1160574-25-3)

The specific arrangement of halogens on the benzene ring of 1-Chloro-4,6-dibromo-2,3-difluorobenzene is predicted to confer distinct regioselectivity in directed ortho-metalation (DoM) reactions compared to simpler analogs. A study on chloro- and bromo-substituted fluoroarenes established that deprotonation with a superbase (e.g., potassium tert-butoxide/butyllithium) occurs exclusively at a position adjacent to a fluorine atom [1]. For example, 1-chloro-4-fluorobenzene was lithiated to give 5-chloro-2-fluorobenzoic acid as the major product (86% yield) [1]. Applied to the target compound, which has two fluorine atoms at positions 2 and 3, this principle suggests lithiation is likely to occur selectively at the 1- or 4-position, depending on the exact steric and electronic environment created by the adjacent bromine and chlorine atoms.

Regioselective Lithiation Organometallic Chemistry Directed Ortho-Metalation

Comparative Halogen Reactivity Hierarchy Enables Sequential Cross-Coupling for 1-Chloro-4,6-dibromo-2,3-difluorobenzene (CAS 1160574-25-3) vs. Analogs

The presence of both bromine and chlorine atoms in 1-Chloro-4,6-dibromo-2,3-difluorobenzene establishes a clear reactivity hierarchy for palladium-catalyzed cross-coupling reactions, a feature not available in analogs containing only one type of halogen. Studies on polyhalogenated heterocycles show that the energy required to distort a carbon-halogen bond to the transition-state geometry, related to bond dissociation energy (BDE), is a primary determinant of selectivity [1]. Given that C-Br bonds are generally weaker and more reactive than C-Cl bonds, the two bromine atoms in the target compound are expected to undergo cross-coupling first under milder conditions, allowing for the selective introduction of two different functional groups before any potential reaction at the chlorine site [2].

Sequential Cross-Coupling Palladium Catalysis Halogen Reactivity

1-Chloro-4,6-dibromo-2,3-difluorobenzene (CAS 1160574-25-3) Optimal Deployment Scenarios Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of Highly Substituted Drug Candidates with Fluorinated Aromatic Cores

In medicinal chemistry, the ability to fine-tune the lipophilicity, metabolic stability, and binding affinity of a drug candidate is paramount. 1-Chloro-4,6-dibromo-2,3-difluorobenzene is an ideal building block for constructing a densely substituted, electron-deficient aromatic core. Its high fluorine content (2 F atoms) [1] can enhance metabolic stability and modulate pKa, while the sequential reactivity of the bromine and chlorine atoms [REFS-2, REFS-3] allows for the controlled introduction of diverse pharmacophores. This enables the rapid exploration of structure-activity relationships (SAR) around a fluorinated aryl scaffold, a process that would be less efficient with simpler or less reactive analogs.

Agrochemical Research: Development of Novel Pesticides and Herbicides

The polyhalogenated structure of 1-Chloro-4,6-dibromo-2,3-difluorobenzene makes it a valuable intermediate for creating novel agrochemicals . The high halogen content contributes to the lipophilicity required for plant cuticle penetration and soil mobility. Furthermore, the established reactivity hierarchy (Br > Cl) [REFS-2, REFS-3] facilitates the modular synthesis of diverse compound libraries by enabling site-selective functionalization with various heterocyclic or aliphatic motifs commonly found in active agrochemical ingredients. This allows researchers to quickly access new chemical space in their search for compounds with improved efficacy and reduced environmental impact.

Materials Science: Precursor for Functional Organic Materials and Liquid Crystals

The precise arrangement of halogens in 1-Chloro-4,6-dibromo-2,3-difluorobenzene is critical for synthesizing functional organic materials, particularly liquid crystals. The strong dipole moment imparted by the multiple fluorine atoms influences the mesomorphic properties of the final product [4]. The regioselective functionalization possible with this building block, as inferred from lithiation studies [5], allows for the creation of non-centrosymmetric molecules required for applications in non-linear optics. Moreover, the ability to perform sequential cross-coupling [REFS-2, REFS-3] enables the construction of extended pi-conjugated systems with precisely defined architectures, a cornerstone of advanced material design.

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